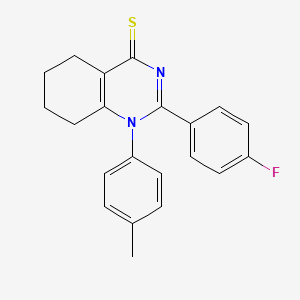

2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2S/c1-14-6-12-17(13-7-14)24-19-5-3-2-4-18(19)21(25)23-20(24)15-8-10-16(22)11-9-15/h6-13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLSXAOKPWLALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired hexahydroquinazoline-4-thione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione with structurally related compounds:

Key Comparative Insights:

In contrast, the 3-nitrophenyl analog (CAS 538338-43-1) exhibits stronger electron-withdrawing properties due to the nitro group, which may alter reactivity or binding kinetics . Dazucorilant’s trifluoromethylbenzenesulfonyl group introduces significant electronegativity and steric bulk, likely influencing its selectivity in protein interactions .

Solubility and Bioavailability :

- The piperazinyl-ethyl substituent in CAS 538338-43-1 improves aqueous solubility compared to the target compound’s methylphenyl group, which prioritizes lipophilicity .

- Triazole-thione derivatives (e.g., ) exhibit intermediate solubility due to sulfonyl groups, balancing hydrophobic and hydrophilic interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely follows established routes for hexahydroquinazoline-thiones, involving cyclization of thiourea precursors under basic conditions .

- Triazole-thiones () require multi-step protocols, including refluxing hydrazinecarbothioamides with sodium hydroxide, which may limit scalability compared to the target compound’s methodology .

Triazole-thiones () show antimicrobial activity, implying that the thione moiety is critical for targeting microbial enzymes .

Research Findings and Implications

- Structural Studies : Crystallographic data for related compounds (e.g., triazole-thiones) highlight the importance of the thione group in forming hydrogen bonds with biological targets . The target compound’s structure could be similarly analyzed using programs like SHELXL for refinement .

- SAR Trends : Replacement of the methyl group in the target compound with polar substituents (e.g., piperazine) may optimize solubility without compromising affinity, as seen in CAS 538338-43-1 .

Biological Activity

2-(4-fluorophenyl)-1-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a hexahydroquinazoline core with thione functionality and two aromatic substituents: a fluorophenyl group and a methylphenyl group. The molecular formula is with a molecular weight of 425.55 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C26H25FN2S |

| Molecular Weight | 425.55 g/mol |

| CAS Number | 330189-44-1 |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Study on Breast Cancer Cells : The compound demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.

- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

- In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens:

- Bacterial Strains Tested : The compound was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may act on specific receptors related to pain and inflammation.

- Oxidative Stress Reduction : It may reduce oxidative stress in cells by enhancing antioxidant enzyme activity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

Case Study 2: Anti-inflammatory Activity

In another study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects using an animal model. Results showed that oral administration significantly reduced inflammatory markers and improved clinical symptoms in treated animals.

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).

- Optimize stoichiometry to avoid byproducts like disulfide derivatives, which are common in thione syntheses.

Basic: What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Q. Spectroscopic Methods :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–7.8 ppm) and thione sulfur environments.

- FT-IR : Confirm C=S stretch at ~1250 cm⁻¹ and aromatic C-F at ~1100 cm⁻¹.

Q. Crystallography :

- Use SHELXL () for structure refinement. Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves the chair conformation of the hexahydroquinazoline ring and intermolecular hydrogen bonds (e.g., S···H-N interactions) .

- ORTEP-3 () generates thermal ellipsoid plots to visualize atomic displacement parameters.

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

Q. Methodological Approach :

- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C).

- Structural Modifications : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate activity contributors .

- Computational Docking : Use AutoDock Vina to model interactions with COX-2 (anti-inflammatory target) vs. bacterial dihydrofolate reductase (antimicrobial target).

Case Study : A 2025 study found that steric hindrance from the 4-methylphenyl group reduces antimicrobial efficacy but enhances COX-2 binding .

Advanced: What strategies are effective for analyzing the compound’s crystal packing and intermolecular interactions?

Hirshfeld Surface Analysis ():

- Quantify close contacts (e.g., H···F, S···H) using CrystalExplorer .

- Fingerprint Plots : Differentiate dominant interactions (e.g., 25% H···S vs. 15% π-π stacking).

Q. Torsion Angle Analysis :

- Measure dihedral angles between the fluorophenyl and quinazoline rings to assess planarity. Ideal angles <10° suggest conjugation, enhancing stability .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Systematic Substitution :

Q. Molecular Dynamics (MD) :

- GROMACS : Simulate ligand-protein stability in aqueous solution (TIP3P water model).

- Binding Free Energy : Calculate via MM-PBSA to validate docking results.

Q. Docking Workflow :

Prepare protein structures (PDB: 1PXX for COX-2).

Optimize ligand geometry with Gaussian 16 (B3LYP/6-31G*).

Dock using Glide SP/XP (Schrödinger Suite) to rank poses by Emodel scores .

Advanced: How can researchers address challenges in reproducing crystallographic data for this compound?

Q. Troubleshooting Steps :

- Twinned Crystals : Use SHELXD () for dual-space recycling to resolve pseudo-merohedral twinning.

- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered 4-methylphenyl groups .

- Validation Tools : Check R-factor convergence (<5% discrepancy) and PLATON’s ADDSYM for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.